Arg-ser-ser-cys-phe-gly-gly-arg-ile-asp-arg-ile-gly-ala-cys-NH2
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Overview
Description
The compound Arg-ser-ser-cys-phe-gly-gly-arg-ile-asp-arg-ile-gly-ala-cys-NH2 is a peptide with the molecular formula C64H107N25O19S2 and a molecular weight of 1594.82 . . It plays a significant role in various biological processes, particularly in cardiovascular regulation.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Arg-ser-ser-cys-phe-gly-gly-arg-ile-asp-arg-ile-gly-ala-cys-NH2 typically involves solid-phase peptide synthesis (SPPS) . This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling: Each amino acid is activated and coupled to the resin-bound peptide.
Deprotection: Removal of protecting groups from the amino acid side chains.
Cleavage: The final peptide is cleaved from the resin and purified.
Industrial Production Methods
Industrial production of this peptide involves large-scale SPPS, utilizing automated peptide synthesizers to ensure high yield and purity. The process is optimized for efficiency and scalability, often involving rigorous quality control measures to ensure consistency .
Chemical Reactions Analysis
Types of Reactions
Arg-ser-ser-cys-phe-gly-gly-arg-ile-asp-arg-ile-gly-ala-cys-NH2: can undergo various chemical reactions, including:
Oxidation: The cysteine residues can form disulfide bonds, which are crucial for the peptide’s structural stability.
Reduction: Disulfide bonds can be reduced back to free thiol groups using reducing agents like dithiothreitol (DTT).
Substitution: Amino acid residues can be substituted to create analogs with different properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or air oxidation can be used to form disulfide bonds.
Reduction: DTT or β-mercaptoethanol are common reducing agents.
Substitution: Amino acid derivatives and coupling reagents like HBTU or DIC are used in SPPS.
Major Products
The major products of these reactions include:
Disulfide-bonded peptides: Formed through oxidation.
Reduced peptides: Resulting from the reduction of disulfide bonds.
Peptide analogs: Created through amino acid substitution.
Scientific Research Applications
Arg-ser-ser-cys-phe-gly-gly-arg-ile-asp-arg-ile-gly-ala-cys-NH2: has numerous applications in scientific research:
Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.
Biology: Investigated for its role in cardiovascular regulation and fluid balance.
Medicine: Explored for potential therapeutic applications in treating heart failure and hypertension.
Industry: Utilized in the development of peptide-based drugs and diagnostic tools.
Mechanism of Action
The peptide exerts its effects by binding to specific receptors, such as the natriuretic peptide receptor-A (NPR-A) . This binding activates the receptor’s guanylate cyclase activity, leading to the production of cyclic guanosine monophosphate (cGMP). The increase in cGMP levels results in vasodilation, natriuresis, and diuresis, contributing to the regulation of blood pressure and fluid balance .
Comparison with Similar Compounds
Arg-ser-ser-cys-phe-gly-gly-arg-ile-asp-arg-ile-gly-ala-cys-NH2: is unique due to its specific sequence and biological activity. Similar compounds include:
Atrial natriuretic peptide (ANP): A longer peptide with similar cardiovascular effects.
Brain natriuretic peptide (BNP): Another natriuretic peptide with distinct but related functions.
C-type natriuretic peptide (CNP): Involved in vascular homeostasis and growth regulation.
These peptides share structural similarities but differ in their receptor affinities and physiological roles.
Properties
Molecular Formula |
C64H107N25O19S2 |
---|---|
Molecular Weight |
1594.8 g/mol |
IUPAC Name |
2-[(4R,7S,13S,16S,19S,22S,25S,34S,37R)-37-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-34-benzyl-13,22-bis[(2S)-butan-2-yl]-4-carbamoyl-16,25-bis[3-(diaminomethylideneamino)propyl]-7-methyl-6,9,12,15,18,21,24,27,30,33,36-undecaoxo-1,2-dithia-5,8,11,14,17,20,23,26,29,32,35-undecazacyclooctatriacont-19-yl]acetic acid |
InChI |
InChI=1S/C64H107N25O19S2/c1-6-31(3)48-60(107)78-26-45(93)79-33(5)51(98)86-42(50(66)97)29-109-110-30-43(87-58(105)41(28-91)85-57(104)40(27-90)84-52(99)35(65)16-11-19-73-62(67)68)59(106)82-38(22-34-14-9-8-10-15-34)53(100)77-24-44(92)76-25-46(94)80-36(17-12-20-74-63(69)70)54(101)89-49(32(4)7-2)61(108)83-39(23-47(95)96)56(103)81-37(55(102)88-48)18-13-21-75-64(71)72/h8-10,14-15,31-33,35-43,48-49,90-91H,6-7,11-13,16-30,65H2,1-5H3,(H2,66,97)(H,76,92)(H,77,100)(H,78,107)(H,79,93)(H,80,94)(H,81,103)(H,82,106)(H,83,108)(H,84,99)(H,85,104)(H,86,98)(H,87,105)(H,88,102)(H,89,101)(H,95,96)(H4,67,68,73)(H4,69,70,74)(H4,71,72,75)/t31-,32-,33-,35-,36-,37-,38-,39-,40-,41-,42-,43-,48-,49-/m0/s1 |
InChI Key |
VDURFYRODPWWLV-OGKRBCGNSA-N |
Isomeric SMILES |
CC[C@H](C)[C@H]1C(=O)NCC(=O)N[C@H](C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)NCC(=O)NCC(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)CCCN=C(N)N)CC(=O)O)[C@@H](C)CC)CCCN=C(N)N)CC2=CC=CC=C2)NC(=O)[C@H](CO)NC(=O)[C@H](CO)NC(=O)[C@H](CCCN=C(N)N)N)C(=O)N)C |
Canonical SMILES |
CCC(C)C1C(=O)NCC(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)NCC(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCN=C(N)N)CC(=O)O)C(C)CC)CCCN=C(N)N)CC2=CC=CC=C2)NC(=O)C(CO)NC(=O)C(CO)NC(=O)C(CCCN=C(N)N)N)C(=O)N)C |
Origin of Product |
United States |
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